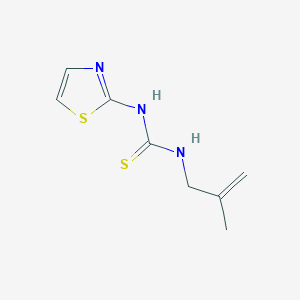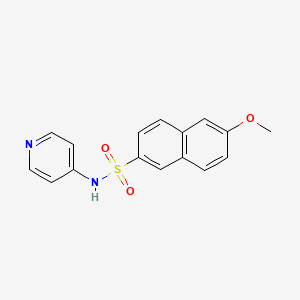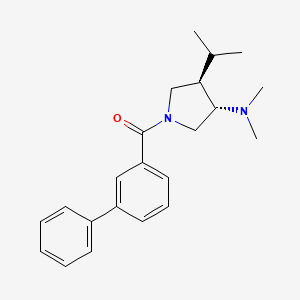
N-(2-methyl-2-propen-1-yl)-N'-1,3-thiazol-2-ylthiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methyl-2-propen-1-yl)-N'-1,3-thiazol-2-ylthiourea and its derivatives are of significant interest in the field of organic and medicinal chemistry due to their potential applications and unique chemical behaviors. These compounds are known for their diverse biological activities and serve as key intermediates in the synthesis of various heterocyclic compounds.
Synthesis Analysis
The synthesis of thiourea derivatives, including those similar to N-(2-methyl-2-propen-1-yl)-N'-1,3-thiazol-2-ylthiourea, typically involves the reaction of thiocyanates with amine groups under controlled conditions. Such processes have been characterized by spectroscopic techniques such as IR, 1H, and 13C NMR, revealing the formation of thiourea moieties and providing insights into the molecular structure through crystallography (Yusof et al., 2010).
Molecular Structure Analysis
The molecular structure of thiourea derivatives is often elucidated using X-ray crystallography, which provides detailed information on the crystalline form and molecular configuration. These studies highlight the trans–cis configuration of molecules and the significance of hydrogen bonding in stabilizing the molecular structure (Yusof et al., 2010).
Chemical Reactions and Properties
Thiourea derivatives participate in various chemical reactions, forming complexes with metal ions and undergoing transformations that are pivotal in synthetic chemistry. The reactivity is often attributed to the presence of nitrogen and sulfur atoms, which can act as ligands in metal complexes (Shoukry et al., 1989).
Propiedades
IUPAC Name |
1-(2-methylprop-2-enyl)-3-(1,3-thiazol-2-yl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3S2/c1-6(2)5-10-7(12)11-8-9-3-4-13-8/h3-4H,1,5H2,2H3,(H2,9,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCSDWBTXAQNKEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CNC(=S)NC1=NC=CS1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![cis-3a-{[4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]carbonyl}octahydropyrrolo[3,4-c]pyrrole dihydrochloride](/img/structure/B5658164.png)


![N,4-dimethyl-N-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]pyrimidin-2-amine](/img/structure/B5658179.png)
![2-[4-(trifluoroacetyl)-1-piperazinyl]pyrimidine](/img/structure/B5658180.png)

![(1S*,5R*)-3-[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5658190.png)
![N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]methanesulfonamide](/img/structure/B5658194.png)
![6-methyl-N-[1-(4-methyl-2-pyridin-4-ylpyrimidin-5-yl)ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5658199.png)
![N-[rel-(3R,4S)-1-(2-amino-4-pyrimidinyl)-4-propyl-3-pyrrolidinyl]-3-methoxypropanamide hydrochloride](/img/structure/B5658207.png)
![N-benzyl-2-[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5658228.png)
![ethyl 1-{3-[(3-chlorophenyl)amino]-3-oxopropyl}-4-piperidinecarboxylate](/img/structure/B5658235.png)

